molecular formula C11H10Cl2N4 B1347284 6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine CAS No. 6635-60-5

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine

Cat. No.: B1347284
CAS No.: 6635-60-5
M. Wt: 269.13 g/mol
InChI Key: ACFUEQLNPKFVMY-UHFFFAOYSA-N
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Description

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a phenyl ring substituted with a chlorine atom and a methyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been shown to targetcell cycle-dependent kinases (CDKs) , which are promising therapeutic targets for cancer treatment .

Mode of Action

It is suggested that similar compounds bind directly to cdk6/9, inhibiting their downstream signaling pathways and suppressing cell proliferation by blocking cell cycle progression and inducing apoptosis .

Biochemical Pathways

The compound is likely to affect the cell cycle progression and apoptosis pathways . By inhibiting CDK6/9, it may block the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest. Additionally, the induction of apoptosis could involve the intrinsic (mitochondrial) pathway .

Pharmacokinetics

The molecular weight of269.13 suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis, which could potentially lead to the death of cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Amination: The amino group can be introduced via nucleophilic substitution using ammonia or an amine derivative.

    Coupling Reaction: The final step involves the coupling of the chlorinated pyrimidine with the chloromethylphenylamine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups to amines.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Ammonia, amine derivatives, palladium catalysts, basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-chloropyrimidinyl)-N-(3-chlorophenyl)amine
  • N-(2-amino-6-chloropyrimidinyl)-N-(4-methylphenyl)amine
  • N-(2-amino-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine

Uniqueness

6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine and phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFUEQLNPKFVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984982
Record name 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-60-5
Record name NSC52284
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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